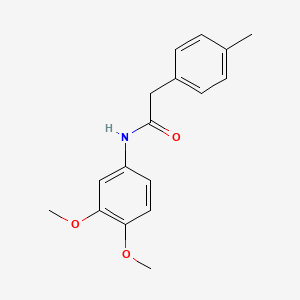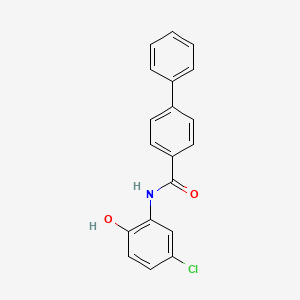![molecular formula C18H23N3O2 B5855459 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone, also known as U0126, is a small molecule inhibitor that has been widely used in scientific research to study the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in various cellular processes such as cell proliferation, differentiation, and survival. U0126 has been shown to selectively inhibit the MAPK/ERK kinase (MEK) enzymes, which are upstream regulators of the MAPK pathway.
Wirkmechanismus
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone selectively inhibits the MEK enzymes by binding to their ATP-binding sites. MEK is a dual-specificity kinase that phosphorylates and activates the downstream ERK1/2 kinases. By inhibiting MEK, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone can block the activation of ERK1/2 and downstream effectors that are involved in various cellular processes. 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been shown to be a competitive inhibitor of MEK, and its binding affinity has been reported to be in the nanomolar range.
Biochemical and Physiological Effects:
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. In cancer cells, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In cardiovascular cells, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been shown to protect against ischemia-reperfusion injury, reduce cardiac hypertrophy, and improve cardiac function. In neuronal cells, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been shown to protect against oxidative stress, reduce neuroinflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has several advantages for lab experiments. It is a selective inhibitor of the MEK enzymes, which allows for the specific targeting of the MAPK pathway. 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone is also commercially available from various suppliers, which makes it easily accessible for researchers. However, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone also has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized, which requires frequent dosing in in vivo studies. 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone can also have off-target effects on other kinases, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone. One area of interest is the development of more potent and selective MEK inhibitors that can overcome the limitations of 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone. Another area of interest is the identification of biomarkers that can predict the response to MEK inhibitors in cancer patients. Additionally, the role of the MAPK pathway in aging and age-related diseases is an emerging area of research that can benefit from the use of 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone. Finally, the combination of 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone with other targeted therapies or immunotherapies is an exciting area of research that can improve the efficacy of cancer treatment.
Synthesemethoden
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone can be synthesized using a multistep process that involves the condensation of 2,6-dimethyl-4(3H)-pyrimidinone with 4-morpholineethanol followed by the reaction with phenyl isocyanate. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been reported in several research articles, and the compound is commercially available from various suppliers.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been widely used in scientific research to study the MAPK pathway and its role in various cellular processes. The inhibitor has been shown to selectively target the MEK enzymes, which are upstream regulators of the MAPK pathway. By inhibiting MEK, 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone can block the activation of downstream effectors such as ERK1/2, which are involved in cell proliferation, differentiation, and survival. 2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone has been used in various in vitro and in vivo studies to investigate the role of the MAPK pathway in cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
2,6-dimethyl-1-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-17(16-6-4-3-5-7-16)18(22)19-15(2)21(14)9-8-20-10-12-23-13-11-20/h3-7H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSWBAQVWDLFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CCN2CCOCC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-5-phenylpyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)

![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)


![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
![N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)

![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)

